D-Fructose, 6-O-alpha-D-glucopyranosyl-

Description

Contextualization within Complex Carbohydrate Biochemistry

In the realm of complex carbohydrate biochemistry, D-Fructose, 6-O-alpha-D-glucopyranosyl- serves as an energy source. nutrientsreview.com It is a fully digestible carbohydrate, providing approximately 4 kcal/g, similar to other sugars. alanrevista.org Its digestion occurs in the small intestine, where it is hydrolyzed by the enzyme isomaltase, which is located on the brush border of the intestinal lining. wikipedia.org3dchem.com This enzymatic action cleaves the glycosidic bond, releasing its constituent monosaccharides, glucose and fructose (B13574), which are then absorbed into the bloodstream. wikipedia.org3dchem.com

A defining characteristic of isomaltulose's biochemistry is its slow rate of hydrolysis compared to sucrose (B13894). researchgate.net The enzyme responsible for its breakdown, isomaltase, processes it at a significantly lower maximum velocity than the sucrase enzyme acts on sucrose. wikipedia.org This results in a gradual release of glucose and fructose into the circulation, leading to a lower and more sustained blood glucose response. wikipedia.orgalanrevista.org Once absorbed, the metabolic fates of the resulting glucose and fructose are identical to those derived from the digestion of sucrose. wikipedia.org3dchem.com

The slow digestion and absorption of isomaltulose also influence incretin (B1656795) hormone secretion. It leads to a lower secretion of glucose-dependent insulinotropic polypeptide (GIP) from the upper small intestine and a higher secretion of glucagon-like peptide-1 (GLP-1) from the lower small intestine when compared to sucrose. wikipedia.org

Structural Classification and Isomeric Relationship to Other Disaccharides

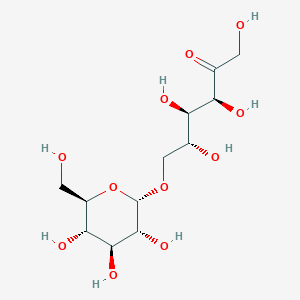

D-Fructose, 6-O-alpha-D-glucopyranosyl- is classified as a disaccharide. Its chemical structure consists of an α-D-glucopyranose unit linked to a D-fructose unit. The defining feature of this molecule is the α-1,6-glycosidic bond that connects the C1 carbon of the glucose to the C6 carbon of the fructose. nutrientsreview.combeneo.com

This linkage distinguishes it from its more common isomer, sucrose, where the glucose and fructose units are joined by an α-1,2-glycosidic bond. beneo.com This difference in linkage has profound implications for their chemical properties. While sucrose is a non-reducing sugar because the anomeric carbons of both monosaccharide units are involved in the glycosidic bond, isomaltulose is a reducing sugar. wikipedia.org The anomeric carbon of the fructose moiety in isomaltulose is not part of the glycosidic linkage, allowing its furanose ring to open and expose a reactive carbonyl group. wikipedia.org

Another structural isomer of sucrose is trehalulose (B37205) (1-O-α-D-glucopyranosyl-D-fructose), which is sometimes found as a by-product in the enzymatic production of isomaltulose. fda.gov

The systematic name for D-Fructose, 6-O-alpha-D-glucopyranosyl- is 6-O-α-D-glucopyranosyl-D-fructofuranose. ebi.ac.uk The glucose unit exists in its pyranose ring form, while the fructose unit is in its furanose ring form.

Natural Occurrence and Distribution in Biological Systems

D-Fructose, 6-O-alpha-D-glucopyranosyl- occurs naturally in certain biological systems, albeit typically in small quantities. It is a natural component of honey and sugarcane (Saccharum officinarum) juice. wikipedia.orgebi.ac.ukcanada.camonarchinitiative.org The concentration in these natural sources is generally low, for instance, less than 1% in honey. canada.ca

While present in nature, the isomaltulose used commercially is primarily produced on a large scale through an enzymatic rearrangement of sucrose. nih.gov This process utilizes the enzyme sucrose isomerase (EC 5.4.99.11) sourced from non-pathogenic microorganisms such as Protaminobacter rubrum (now identified as Serratia plymuthica). nutrientsreview.comfda.gov The enzyme catalyzes the conversion of the α-1,2-glycosidic bond in sucrose to the more stable α-1,6-glycosidic bond of isomaltulose. beneo.comnih.gov

There is also research into the production of isomaltulose directly in plants, such as sugarcane, through genetic modification to express the necessary isomerase enzymes. nih.gov In some plant cells, it has been observed that isomaltulose can be metabolized, although at a slower rate than sucrose. nih.gov

Interactive Data Tables

Chemical Properties of D-Fructose, 6-O-alpha-D-glucopyranosyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H22O11 | nih.gov |

| Molar Mass | 342.30 g/mol | nih.gov |

| Synonyms | Isomaltulose, Palatinose (B82088), 6-O-α-D-glucopyranosyl-D-fructose | wikipedia.orgnutrientsreview.com |

| Glycosidic Bond | α-1,6 | nutrientsreview.combeneo.com |

| Reducing Sugar | Yes | wikipedia.org |

Comparison of Isomaltulose and Sucrose

| Feature | D-Fructose, 6-O-alpha-D-glucopyranosyl- (Isomaltulose) | Sucrose | Source |

|---|---|---|---|

| Glycosidic Bond | α-1,6 | α-1,2 | beneo.com |

| Reducing Property | Reducing | Non-reducing | wikipedia.org |

| Relative Sweetness | ~50% of sucrose | 100% (reference) | wikipedia.org |

| Digestion Rate | Slow | Fast | wikipedia.orgresearchgate.net |

| Glycemic Index | Low (32) | Moderate (65) | alanrevista.org |

| Natural Sources | Honey, Sugarcane Juice | Sugarcane, Sugar Beets | wikipedia.orgcanada.ca |

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| D-Fructose, 6-O-alpha-D-glucopyranosyl- | Isomaltulose, Palatinose | C12H22O11 |

| Sucrose | Table Sugar | C12H22O11 |

| Glucose | Dextrose | C6H12O6 |

| Fructose | Fruit Sugar | C6H12O6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPPRBMGVWEZRR-WTZPKTTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929736 | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13718-94-0 | |

| Record name | Palatinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palatinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMALTULOSE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Synthesis of D Fructose, 6 O Alpha D Glucopyranosyl

Enzymatic Pathways of Isomerization from Sucrose (B13894)

The conversion of sucrose to isomaltulose is an elegant example of enzymatic rearrangement. wikipedia.org The process is not one of simple conversion; it involves the cleavage of the existing bond and the formation of a new one, resulting in a structural isomer with different properties. nih.gov

The key enzyme responsible for the synthesis of isomaltulose is sucrose isomerase (SIase), also known as isomaltulose synthase (EC 5.4.99.11). sci-hub.sefrontiersin.org This enzyme catalyzes the intramolecular rearrangement of sucrose. sci-hub.se The accepted mechanism involves the cleavage of the α-1,2-glycosidic bond between the glucose and fructose (B13574) moieties of sucrose. nih.govsci-hub.se The glucose unit remains firmly bound to the active site of the enzyme, while the fructose portion is loosely attached, allowing it to rotate. sci-hub.se This rotation enables the formation of a new α-1,6-glycosidic bond between the C1 of the glucose and the C6 hydroxyl group of the fructose, yielding isomaltulose. ebi.ac.uk

Simultaneously, a competing reaction can occur where the fructose moiety reorients to form an α-1,1-glycosidic bond, resulting in the production of another sucrose isomer called trehalulose (B37205). nih.govebi.ac.uk The enzyme-substrate complex can also react with water, leading to the hydrolysis of sucrose into small amounts of glucose and fructose as by-products. nih.govnih.gov The catalytic mechanism is a two-step, double SN2 reaction. ebi.ac.uk Key acidic residues, such as Aspartate (Asp) and Glutamate (Glu), are crucial for catalysis. nih.govebi.ac.uk For instance, in one model, Glu295 protonates the glycosidic oxygen, while Asp241 performs a nucleophilic attack on the anomeric carbon (C1) of the glucose, forming a covalent glucose-enzyme intermediate and releasing fructose. ebi.ac.uk Subsequently, the C6 hydroxyl of the free fructose attacks the C1 of the glucose intermediate, displacing Asp241 and forming the final isomaltulose product. ebi.ac.uk

Sucrose isomerases, the primary enzymes for isomaltulose production, are classified as α-glucosyltransferases. sci-hub.senih.gov These enzymes have been identified and characterized from a wide array of microorganisms. nih.gov They belong to the α-amylase family and often contain a characteristic (β/α)8-barrel structure. nih.gov The product composition, including the ratio of isomaltulose to trehalulose and the quantity of monosaccharide by-products, varies depending on the microbial source of the enzyme. nih.gov For example, enzymes from Protaminobacter rubrum and Serratia plymuthica primarily produce isomaltulose (75-85%), while those from Pseudomonas mesoacidophila yield more trehalulose. nih.gov

While sucrose isomerases are the main focus for isomaltulose production, another class of enzymes, sucrose phosphorylases (EC 2.4.1.7), are also involved in sucrose metabolism. wikipedia.orgnih.gov These enzymes catalyze the reversible phosphorolysis of sucrose into α-D-glucose-1-phosphate and fructose. wikipedia.orgnih.gov The reaction proceeds via a double displacement mechanism, forming a covalent β-glucosyl-enzyme intermediate. nih.gov Although their primary role is not isomerization to isomaltulose, their ability to act as versatile transglycosylases highlights the diverse enzymatic strategies for modifying sucrose. nih.govnih.gov They belong to the glycoside hydrolase family GH13 and are distinct from the sucrose isomerases used for industrial isomaltulose synthesis. nih.gov

A variety of microorganisms are known to naturally produce sucrose isomerase and thus convert sucrose to isomaltulose. nih.gov These include bacteria from genera such as Erwinia, Serratia, Klebsiella, Pantoea, and Protaminobacter. nih.govnih.govcdnsciencepub.com The production of isomaltulose was first commercialized using the bacterium Protaminobacter rubrum. wikipedia.org

Biotechnological advancements have focused on improving the efficiency and yield of isomaltulose production. sci-hub.se A significant area of research is the heterologous expression of sucrose isomerase genes in food-grade host strains. sci-hub.se While Escherichia coli has been widely used for overexpressing SIases due to its well-understood genetics and high expression levels, its unsuitability for direct use in food applications (due to endotoxins) has driven research towards "generally recognized as safe" (GRAS) organisms. sci-hub.sefrontiersin.orgresearchgate.net Food-grade hosts like Corynebacterium glutamicum, Bacillus subtilis, Lactococcus lactis, and the yeast Yarrowia lipolytica are increasingly being engineered for this purpose. sci-hub.sefrontiersin.orgresearchgate.netresearchgate.net

Genetic and Molecular Biology Aspects of Biosynthesis

Understanding the genetic basis of isomaltulose synthesis is crucial for optimizing its production through metabolic engineering and synthetic biology approaches.

The genes responsible for isomaltulose metabolism are often organized into clusters. nih.govasm.org A well-characterized example is the pal gene cluster from the phytopathogenic bacterium Erwinia rhapontici. nih.govasm.org In this bacterium, a 15-kb chromosomal fragment was found to contain nine open reading frames (ORFs) involved in isomaltulose synthesis, uptake, and metabolism. nih.govasm.org

The key gene for synthesis, palI, encodes the sucrose isomerase (PalI). nih.govnih.gov Other genes in the cluster, such as palE, F, G, H, K, Q, and Z, are homologous to proteins involved in the transport and metabolism of various sugars in other microbes. nih.govasm.org For instance, the functional expression of palQ in E. coli demonstrated palatinase activity, an enzyme that breaks down isomaltulose. nih.govasm.org The gene palR is believed to be a regulatory gene. asm.org The organization of these genes, with palI and palR oriented divergently from the other pal genes, suggests a coordinated but complex regulatory system. nih.govasm.org The cloning and characterization of the palI gene from Klebsiella sp. strain LX3 also confirmed its role in encoding the isomaltulose synthase. nih.gov

The expression of the genes involved in isomaltulose biosynthesis is tightly regulated. nih.gov Studies on the pal gene cluster in Erwinia rhapontici have shown that gene expression is controlled at the transcriptional level. nih.govasm.org The presence of sucrose, the initial substrate, down-regulates the expression of the genes responsible for isomaltulose uptake and metabolism (palEFGHKQZ operon). nih.govasm.org Conversely, the presence of isomaltulose (palatinose) itself activates the expression of these genes, suggesting a product-induced regulatory mechanism. nih.govasm.org This activation by isomaltulose is, in turn, inhibited by sucrose. nih.govasm.org The expression of the sucrose isomerase gene (palI) appears to be oppositely regulated to the metabolic operon. nih.govasm.org

At a broader level, gene expression is a multi-layered process that can be regulated at transcription, post-transcription, translation, and post-translation stages. youtube.com In prokaryotes, regulation is often focused on controlling transcription, as seen with the pal genes. nih.govyoutube.com In eukaryotes, which are increasingly used as hosts for heterologous expression, regulation is more complex, involving mechanisms like RNA processing and protein modification that can influence the final yield and activity of the synthesized enzyme. youtube.comnih.gov For example, engineering the expression of a sucrose isomerase gene in sugarcane required the use of specific promoters to drive expression in the mature stem and the development of silencing-resistant transgenes to ensure stable, high-level accumulation of isomaltulose. nih.gov

Strategies for Heterologous Expression and Optimization of Enzyme Production Systems

The industrial-scale production of enzymes for synthesizing D-Fructose, 6-O-alpha-D-glucopyranosyl- relies heavily on the optimization of fermentation processes. alliedacademies.org The primary enzyme, sucrose isomerase (a type of glucosyltransferase), is produced by various microorganisms. Enhancing the yield and efficiency of this enzyme production is a key focus of research. alliedacademies.org

Strategies for optimization begin with the selection of a suitable microorganism, chosen for its genetic stability, high growth rate, and substantial enzyme yield. alliedacademies.org To further improve these characteristics, genetic engineering techniques such as recombinant DNA technology are frequently employed. alliedacademies.org This allows for the heterologous expression of specific genes, which can significantly increase the synthesis of the desired enzyme. alliedacademies.org

Once a high-yield strain is developed, the optimization of the fermentation process is critical. This involves refining the composition of the fermentation medium to ensure optimal concentrations of essential nutrients like carbon and nitrogen sources, minerals, and vitamins. alliedacademies.org Statistical methods are often used to determine the ideal formulation. alliedacademies.org Furthermore, maintaining optimal environmental conditions such as pH, temperature, agitation, and aeration is crucial for maximizing microbial activity and enzyme production. alliedacademies.org Automated control systems are typically used to monitor and adjust these parameters in real-time within large-scale bioreactors. alliedacademies.org

Downstream processing, which includes the recovery and purification of the enzyme post-fermentation, also requires optimization to minimize steps and improve the purity and yield of the final product. alliedacademies.org Techniques like ultrafiltration, precipitation, and chromatography are common, and their efficiency is vital for cost-effective production. alliedacademies.org For instance, dextransucrase from Leuconostoc mesenteroides can be recovered from the culture broth by precipitation with polyethylene (B3416737) glycol (PEG). embrapa.br

Table 1: Key Parameters for Optimization of Industrial Enzyme Fermentation

| Parameter | Description | Optimization Strategies |

|---|---|---|

| Microorganism Selection | Choosing a robust and high-yield microbial strain. | Screening of natural strains; Genetic engineering and mutagenesis for enhanced production capabilities. alliedacademies.org |

| Fermentation Medium | Providing optimal nutrients for microbial growth and enzyme synthesis. | Statistical optimization (e.g., Response Surface Methodology); Use of cost-effective raw materials like agricultural by-products. alliedacademies.org |

| Process Conditions | Maintaining an ideal environment within the bioreactor. | Real-time monitoring and automated control of pH, temperature, aeration, and agitation. alliedacademies.org |

| Downstream Processing | Efficiently recovering and purifying the enzyme. | Minimizing purification steps; Optimizing techniques like chromatography, ultrafiltration, and precipitation. alliedacademies.org |

Chemo-Enzymatic and Chemical Synthesis Methodologies

Beyond direct biosynthesis, D-Fructose, 6-O-alpha-D-glucopyranosyl- and related oligosaccharides can be synthesized through chemo-enzymatic and purely chemical methods.

Transglycosylation Reactions for Oligosaccharide Synthesis and Acceptor Specificity

Enzymatic transglycosylation is a powerful method for synthesizing complex oligosaccharides. nih.gov This process involves glycosidases or glycosyltransferases that catalyze the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, which can be another carbohydrate. nih.govresearchgate.net

In the synthesis of isomaltulose-derived oligosaccharides, dextransucrase from Leuconostoc mesenteroides B-512F is particularly effective. nih.gov This enzyme utilizes sucrose as the glucosyl donor. The reaction proceeds through the transfer of glucose units from sucrose to an acceptor molecule. When isomaltulose itself is used as the acceptor, the dextransucrase specifically transfers glucose moieties to the C-6 position of the nonreducing glucose residue of the isomaltulose. nih.gov This results in a homologous series of isomalto-oligosaccharides with α-(1→6) linkages. nih.gov

The efficiency of the transglycosylation reaction is dependent on the concentration of both the donor (sucrose) and the acceptor (in this case, maltose (B56501) or isomaltulose). embrapa.brnih.gov Research has shown that higher concentrations of both sucrose and maltose can enhance the synthesis of isomalto-oligosaccharides. embrapa.br The process can yield a series of oligosaccharides with varying degrees of polymerization, as the newly formed, smaller oligosaccharides can themselves act as acceptors for further glycosylation. nih.gov The total yield of oligosaccharides can reach 41-42% relative to the initial amount of the acceptor substrate under optimal conditions. nih.gov

The specificity of the enzyme for the acceptor molecule is a critical factor. researchgate.net While dextransucrase shows high specificity for transferring glucose to the C-6 position of the acceptor's glucose unit, other enzymes may exhibit different specificities, leading to a variety of linkage types and products. nih.gov Engineering transglycosidases can expand their substrate range and improve activity, allowing for the synthesis of novel compounds. rsc.org

Table 2: Example of Transglycosylation Reaction for Isomaltulose-Oligosaccharide Synthesis

| Enzyme | Donor Substrate | Acceptor Substrate | Primary Product Linkage | Reference |

|---|

Non-Enzymatic Synthesis via Thermal Treatment and Caramelization Processes

Non-enzymatic browning reactions, such as thermal treatment and caramelization, provide a chemical route for the synthesis of disaccharides. bakerpedia.comsciencenotes.org Caramelization is a complex series of reactions that occur when sugars are heated to high temperatures, leading to dehydration, fragmentation, and polymerization. wikipedia.orgfoodcrumbles.com

When sucrose is heated, it first undergoes thermal decomposition, or inversion, into its constituent monosaccharides, glucose and fructose. bakerpedia.comsciencenotes.org With continued heating, these monosaccharides can lose water and react with each other in condensation reactions to form new disaccharides and larger oligosaccharides. sciencenotes.orgwikipedia.org

More targeted thermal treatment can also be used. For example, heating an equal mixture of D-glucose and D-fructose under melting conditions can predominantly form a disaccharide. nih.govresearchgate.net Studies have reported the synthesis of β-D-fructopyranosyl-(2→6)-D-glucopyranose by heating D-glucose and D-fructose at 140°C for 60 to 90 minutes. nih.gov The resulting disaccharide can then be isolated from the reaction mixture using chromatographic techniques. nih.govresearchgate.net The temperature at which these reactions occur is dependent on the specific sugar. sciencenotes.org

Table 3: Caramelization Temperatures of Different Sugars

| Sugar | Caramelization Temperature (°C) | Caramelization Temperature (°F) | Reference |

|---|---|---|---|

| Fructose | 110 | 230 | sciencenotes.orgfoodcrumbles.com |

| Galactose | 160 | 320 | foodcrumbles.com |

| Glucose | 160 | 320 | foodcrumbles.com |

| Sucrose | 160 | 320 | foodcrumbles.com |

These non-enzymatic processes are generally less specific than enzymatic synthesis, producing a complex mixture of products. wikipedia.orgsandiego.edu However, they represent a straightforward chemical method for producing various oligosaccharides.

Metabolism and Degradation of D Fructose, 6 O Alpha D Glucopyranosyl

Enzymatic Hydrolysis and Cleavage Mechanisms

The enzymatic breakdown of isomaltulose in biological systems is a controlled process governed by specific enzymes that recognize its unique molecular structure. This process is initiated primarily in the small intestine of mammals.

The catabolism of isomaltulose is dependent on the action of intestinal disaccharidases, which are a class of glycoside hydrolases nih.govresearchgate.net. In humans and other mammals, ingested isomaltulose is completely hydrolyzed and absorbed in the small intestine nih.govresearchgate.net. The key enzyme responsible for this cleavage is the sucrase-isomaltase complex, located on the brush border membrane of intestinal cells wikipedia.org. This enzyme complex contains two catalytic sites: the sucrase site, which primarily hydrolyzes sucrose (B13894), and the isomaltase site, which is responsible for cleaving the α-1,6 glycosidic linkages found in isomaltose and isomaltulose wikipedia.org.

While sucrose and isomaltulose are hydrolyzed by the same enzyme complex, the rate of hydrolysis for isomaltulose is significantly slower nih.govresearchgate.net. Studies have shown that the maximum rate (Vmax) of isomaltulose hydrolysis is substantially lower than that for sucrose wikipedia.org. This slower rate of enzymatic cleavage leads to a more gradual release of its constituent monosaccharides, glucose and fructose (B13574), into the bloodstream wikipedia.orgbeneo.com.

The enzymatic cleavage of isomaltulose demonstrates high regiospecificity and stereospecificity. The isomaltase domain of the sucrase-isomaltase complex specifically targets the α-1,6-glycosidic bond that links the glucose and fructose units in the isomaltulose molecule researchgate.netwikipedia.org. This is in contrast to the α-1,2 linkage found in sucrose, which is targeted by the sucrase domain.

This specificity for the α-1,6 linkage ensures that isomaltulose is broken down into its fundamental components: one molecule of glucose and one molecule of fructose nih.govresearchgate.netwikipedia.org. The enzyme's active site is structured to accommodate the specific spatial arrangement of the isomaltulose molecule, ensuring that only this particular bond is cleaved. This precise mechanism prevents the formation of other byproducts and ensures the complete breakdown of the disaccharide for absorption. The stability of this α-1,6 bond compared to sucrose's α-1,2 bond is a key reason for its slower hydrolysis rate beneo.com.

Microbial Catabolism and Environmental Biodegradation

Microorganisms play a significant role in both the synthesis and degradation of isomaltulose, influencing its presence and persistence in various environments, from the gut microbiome to soil ecosystems.

A diverse range of prokaryotic organisms can metabolize or otherwise interact with isomaltulose. Many bacteria, including species from the genera Protaminobacter, Erwinia, Serratia, Klebsiella, and Pantoea, are known to produce isomaltulose from sucrose via the enzyme sucrose isomerase (also known as isomaltulose synthase) frontiersin.orgnih.gov. This indicates they possess the enzymatic pathways to interact with this sugar.

In the context of catabolism, certain microbial communities actively utilize isomaltulose as a carbon and energy source.

Gut Microbiota : Isomaltulose exhibits prebiotic activity, stimulating the growth and proliferation of beneficial gut bacteria nih.gov. For instance, it can be hydrolyzed and utilized by species within the phylum Actinobacteria, such as Bifidobacteria. These microbes ferment isomaltulose, leading to the production of short-chain fatty acids (SCFAs) like butyrate (B1204436) and propionate (B1217596), which are important for intestinal health nih.gov.

Oral Bacteria : Compared to sucrose, isomaltulose is a poor substrate for most oral bacteria wikipedia.org. This resistance to fermentation by oral microbes means that its consumption does not lead to significant acid production, which is the primary cause of tooth decay wikipedia.org. However, some studies have shown that a portion of oral bacteria, particularly Actinomyces species, are capable of degrading isomaltulose to some extent.

The general pathway for microbial assimilation involves the enzymatic hydrolysis of isomaltulose into glucose and fructose, which then enter central metabolic pathways like glycolysis to be used for energy production and cellular biosynthesis.

Table 1: Examples of Prokaryotic Genera Interacting with Isomaltulose

| Genus | Interaction with Isomaltulose | Primary Enzyme Involved |

|---|---|---|

| Erwinia | Synthesis from sucrose | Sucrose Isomerase |

| Serratia | Synthesis from sucrose | Sucrose Isomerase |

| Klebsiella | Synthesis from sucrose | Sucrose Isomerase |

| Bifidobacterium | Fermentation/Utilization in gut | Glycoside Hydrolases |

| Actinomyces | Degradation in oral cavity | Glycoside Hydrolases |

Isomaltulose is a naturally occurring sugar found in honey and sugarcane extracts wikipedia.orgresearchgate.net. Its presence in these environments implies a role in natural biogeochemical cycles. The production of isomaltulose is notably carried out by various soil and plant-associated bacteria, such as Protaminobacter rubrum wikipedia.org. The synthesis of this sugar by soil microbes suggests its introduction into the soil ecosystem.

While detailed studies specifically outlining the complete degradation pathways and cycling of isomaltulose in the broader environment (e.g., soil, water) are not extensively documented in the available literature, fundamental principles of microbial metabolism suggest a likely fate. As a disaccharide composed of glucose and fructose, isomaltulose represents a valuable carbon source for a wide array of soil microorganisms mdpi.com. It is expected that soil microbes possessing the appropriate glycoside hydrolases can cleave the α-1,6-glycosidic bond. Once hydrolyzed, the resulting glucose and fructose monomers are readily assimilated and mineralized by the soil microbial community through common metabolic pathways, contributing to carbon cycling mdpi.com.

Non-Enzymatic Degradation Mechanisms

Beyond enzymatic action, isomaltulose can undergo degradation through chemical reactions, particularly at elevated temperatures. As a reducing sugar, isomaltulose is susceptible to non-enzymatic browning, specifically the Maillard reaction mdpi.com. This reaction occurs between the reducing end of the sugar and amino acids, leading to the formation of a complex mixture of compounds that affect the color, flavor, and nutritional quality of food products.

The intensity of the non-enzymatic browning of isomaltulose is influenced by several environmental factors:

pH : The reaction is significantly accelerated under alkaline conditions. Studies show the most intense color formation occurs at a pH of 10.

Temperature : Higher temperatures increase the rate of the Maillard reaction. Significant browning is observed at temperatures of 80°C.

Amino Component : The type of amino acid present affects the reaction. For isomaltulose, the reaction and subsequent color development are more intense in the presence of glycine (B1666218) compared to lysine.

These findings indicate that during thermal processing of foods, the presence of isomaltulose will contribute to color and flavor development via the Maillard reaction.

Thermal Decomposition Pathways and Formation of Degradation Products

The thermal degradation of D-Fructose, 6-O-alpha-D-glucopyranosyl-, commonly known as isomaltulose or palatinose (B82088), is a complex process involving multiple reaction pathways that are influenced by temperature, pH, and the presence of other reactants like amino acids. myfoodresearch.com Isomaltulose has a lower melting point (123–124°C) than sucrose (160–185°C) and tends to be more stable under acidic conditions but less stable at high temperatures. caldic.comresearchgate.net

The primary and most significant initial step in the thermolysis of disaccharides like isomaltulose is the cleavage of the glycosidic bond. chem.sk For isomaltulose, this involves the splitting of the α-1,6-glycosidic linkage that connects the glucose and fructose units. This initial scission releases its constituent monosaccharides, D-glucose and D-fructose, which then undergo further degradation. wikipedia.orgnih.gov

Following the initial bond cleavage, the resulting monosaccharides degrade through several pathways, primarily caramelization. Caramelization encompasses a series of reactions that occur when carbohydrates are subjected to high temperatures, leading to the formation of a wide array of degradation products, including furans, organic acids, and various volatile compounds. nih.govpnfs.or.kr This process is responsible for changes in color and flavor. Studies on related sugars show that heating concentrated solutions leads to a decrease in pH, which is attributed to the formation of organic acids like formic acid and lactic acid. nih.govpnfs.or.kr

In the presence of amino acids, isomaltulose can also undergo non-enzymatic browning via the Maillard reaction. myfoodresearch.com Research indicates that this reaction is most pronounced under alkaline conditions (pH 10) and at elevated temperatures (80°C), particularly with the amino acid glycine. myfoodresearch.com

The pyrolysis and thermal degradation of isomaltulose's constituent monosaccharides have been studied, providing insight into the expected products. These products can be broadly categorized into volatile compounds and non-volatile compounds, such as organic acids.

Volatile Degradation Products

The high-temperature treatment of sugars leads to the formation of numerous volatile organic compounds (VOCs). Furans are a major class of compounds produced from the pyrolysis of sucrose, glucose, and fructose. nih.gov Key volatile products identified from the thermal degradation of these related sugars are detailed in the table below.

| Compound Class | Specific Compound | Reference |

|---|---|---|

| Furans | Furfural | pnfs.or.krnih.gov |

| 5-Hydroxymethylfurfural (5-HMF) | pnfs.or.krnih.gov | |

| 5-Methylfurfural | pnfs.or.krnih.gov | |

| Aldehydes/Ketones | Acetaldehyde | |

| Hydroxyacetaldehyde | ||

| 1-Hydroxy-2-propanone (Hydroxyacetone) | ||

| Gases & Light Hydrocarbons | Carbon Monoxide (CO) | researchgate.net |

| Carbon Dioxide (CO2) | researchgate.net | |

| Methane (CH4) | researchgate.net | |

| Hydrogen (H2) | researchgate.net |

Formation of Organic Acids

The degradation of monosaccharides under various conditions, including oxidative and alkaline environments, results in the formation of short-chain carboxylic and hydroxycarboxylic acids. agriculturejournals.czagriculturejournals.cz These acids are products of sugar fragmentation and rearrangement reactions. agriculturejournals.cz The production of these acidic compounds during heating contributes to a notable decrease in the pH of the sugar solution. nih.gov

| Compound Class | Specific Compound | Reference |

|---|---|---|

| Low Molecular Weight Carboxylic Acids | Formic acid | pnfs.or.kragriculturejournals.cz |

| Acetic acid | agriculturejournals.cz | |

| Propionic acid | agriculturejournals.cz | |

| Hydroxycarboxylic Acids | Lactic acid | pnfs.or.kragriculturejournals.cz |

| Glycolic acid | agriculturejournals.cz | |

| DL-2,4-dihydroxybutanoic acid | agriculturejournals.cz | |

| Levulinic acid | pnfs.or.kr | |

| Sugar Acids | Aldonic acids | agriculturejournals.cz |

Advanced Structural Analysis and Characterization Methodologies for D Fructose, 6 O Alpha D Glucopyranosyl

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the three-dimensional structure and bonding of D-Fructose, 6-O-alpha-D-glucopyranosyl-. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D Techniques (COSY, TOCSY, HSQC, HMBC, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of oligosaccharides in solution. uga.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity between the glucose and fructose (B13574) units.

1D (¹H and ¹³C) NMR: The 1D ¹H NMR spectrum provides initial information on the number of sugar residues and the anomeric configuration (α or β) of the glycosidic linkage. uga.edu The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. uga.edu For D-Fructose, 6-O-alpha-D-glucopyranosyl-, the spectra are complex due to the presence of 12 carbon atoms and 22 protons, and the existence of different tautomers (furanose and pyranose forms) of the fructose moiety in solution. researchgate.net

2D NMR Techniques: To resolve signal overlap and establish definitive structural connections, a suite of 2D NMR experiments is employed. uga.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). It is used to trace the proton-proton connectivities within each monosaccharide ring.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a coupled spin system. wisc.edu This is particularly useful for identifying all the protons belonging to a single sugar residue, even if they are not directly coupled, by exciting a single well-resolved proton in that residue. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH). youtube.com This allows for the unambiguous assignment of carbon signals based on their attached, and often better-resolved, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkage. It reveals long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). youtube.comglobalsciencebooks.info For D-Fructose, 6-O-alpha-D-glucopyranosyl-, a crucial correlation would be observed between the anomeric proton of the glucose unit (H-1') and the C-6 of the fructose unit, confirming the (1→6) linkage. globalsciencebooks.info

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and its alternative, NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space correlations between protons that are in close proximity. This information is vital for determining the spatial arrangement and conformation of the molecule, including the relative orientation of the two sugar rings. uga.edu

The combination of these techniques allows for the complete assignment of all ¹H and ¹³C chemical shifts and the confirmation of the covalent structure as 6-O-alpha-D-glucopyranosyl-D-fructofuranose.

Table 1: Representative NMR Data Interpretation for D-Fructose, 6-O-alpha-D-glucopyranosyl-

| NMR Experiment | Purpose | Key Finding for D-Fructose, 6-O-alpha-D-glucopyranosyl- |

| ¹H NMR | Identifies proton environments and anomeric configuration. uga.edu | Signal for the anomeric proton (H-1) of the glucosyl unit appears at a characteristic chemical shift for an α-linkage. |

| ¹³C NMR | Identifies unique carbon environments. uga.edu | Twelve distinct carbon signals confirm the disaccharide structure. Chemical shifts of C-2, C-5, and C-6 of fructose confirm the furanose ring form. globalsciencebooks.info |

| COSY | Maps proton-proton (²JHH, ³JHH) couplings within each ring. | Establishes the sequence of protons from H-1 to H-6 within the glucose and fructose residues. |

| TOCSY | Identifies all protons belonging to a single sugar residue. wisc.edu | Separates the spin systems of the glucopyranose ring from those of the fructofuranose ring. |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). youtube.com | Assigns each carbon signal based on the chemical shift of its attached proton. |

| HMBC | Maps long-range proton-carbon (²JCH, ³JCH) couplings. globalsciencebooks.info | A cross-peak between the anomeric proton of glucose (H-1') and C-6 of fructose confirms the α-(1→6) glycosidic bond. globalsciencebooks.info |

| ROESY/NOESY | Identifies through-space proton-proton proximities. uga.edu | Provides data on the 3D conformation and the relative orientation of the two monosaccharide units. |

Mass Spectrometry (MS) Techniques: Electrospray Ionization Mass Spectrometry (ESI-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (HRESI-LC-MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the composition of D-Fructose, 6-O-alpha-D-glucopyranosyl-.

Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS is well-suited for analyzing polar, non-volatile carbohydrate molecules. The analysis of D-Fructose, 6-O-alpha-D-glucopyranosyl- (C₁₂H₂₂O₁₁) typically shows the protonated molecule [M+H]⁺ or, more commonly, adducts with alkali metals, such as the sodium adduct [M+Na]⁺ at m/z 365.1, derived from its molecular weight of 342.30 g/mol . nih.gov Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding product ions that provide information about the sequence and linkage of the monosaccharide units. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is highly sensitive and is often used for the analysis of carbohydrates and other biomolecules. researchgate.net Samples are co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. For D-Fructose, 6-O-alpha-D-glucopyranosyl-, MALDI-TOF MS would primarily be used to confirm its molecular weight, again often observed as a sodiated adduct. researchgate.netnih.gov

High-Resolution Electrospray Ionization Liquid Chromatography-Mass Spectrometry (HRESI-LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the high accuracy and resolution of a high-resolution mass spectrometer (such as an Orbitrap or FT-ICR). HRESI-LC-MS provides not only the retention time for the compound but also a highly accurate mass measurement, which can be used to determine its elemental formula (e.g., C₁₂H₂₂O₁₁) with high confidence, distinguishing it from other compounds with the same nominal mass. researchgate.netnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The FT-IR spectrum of D-Fructose, 6-O-alpha-D-glucopyranosyl- is characterized by several key absorption bands. glycodata.org

O-H Stretching: A very broad and intense band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the stretching vibrations of the numerous hydroxyl (-OH) groups. The broadening is due to extensive intermolecular and intramolecular hydrogen bonding. docbrown.inforesearchgate.net

C-H Stretching: Absorption bands in the 3000-2850 cm⁻¹ region are attributed to the stretching vibrations of the C-H bonds in the molecule. researchgate.net

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info This region includes C-O stretching vibrations from the alcohol groups and the ether (glycosidic) linkage (typically in the 1150-1000 cm⁻¹ range), as well as C-C stretching and C-O-H bending vibrations. docbrown.inforesearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for D-Fructose, 6-O-alpha-D-glucopyranosyl-

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group Assignment |

| 3600–3200 | O–H Stretching | Multiple hydroxyl groups involved in hydrogen bonding. docbrown.info |

| 3000–2850 | C–H Stretching | Aliphatic C-H bonds in the pyranose and furanose rings. researchgate.net |

| ~1640 | O–H Bending | Bending vibration of adsorbed water, often present in carbohydrate samples. researchgate.net |

| 1150–1000 | C–O Stretching | C-O bonds of primary and secondary alcohols and the C-O-C glycosidic linkage. docbrown.info |

Advanced Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for isolating D-Fructose, 6-O-alpha-D-glucopyranosyl- from complex mixtures, such as food products or enzymatic reaction media, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., Evaporative Light Scattering Detector (ELSD))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars. For carbohydrates like D-Fructose, 6-O-alpha-D-glucopyranosyl-, which lack a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) provides a universal detection method for such non-volatile compounds. jascoinc.com

The HPLC-ELSD method typically involves:

Stationary Phase: An amino-propyl (NH₂) bonded silica (B1680970) column is commonly used, operating in hydrophilic interaction liquid chromatography (HILIC) mode. jascoinc.comresearchgate.net

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typically employed. A common mobile phase composition is acetonitrile:water (e.g., 75:25 v/v or 80:20 v/v). researchgate.netnih.gov

Detection (ELSD): The column eluent is nebulized and the mobile phase is evaporated. The remaining solid analyte particles scatter a light beam, and the scattered light is measured by a photodetector. jascoinc.com The signal is proportional to the mass of the analyte. This method has been successfully applied to quantify palatinose (B82088) in various food matrices. nih.gov

Table 3: Typical HPLC-ELSD Parameters for Disaccharide Analysis

| Parameter | Description | Example Value |

| Column | Amino-propyl (NH₂) bonded silica | AsahiPak NH2P-50 4E (4.6 x 250 mm) jascoinc.com |

| Mobile Phase | Acetonitrile/Water mixture | Acetonitrile:Water (75:25, v/v) jascoinc.com |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min jascoinc.com |

| Column Temperature | Controlled temperature for reproducibility | 30 °C jascoinc.com |

| ELSD Nebulizer Temp. | Temperature to facilitate solvent evaporation | 30 °C jascoinc.com |

| ELSD Evaporator Temp. | Temperature to ensure complete solvent removal | 30 °C jascoinc.com |

| Nebulizer Gas | Inert gas (e.g., Nitrogen) flow | 1.4 SLM (Standard Liters per Minute) jascoinc.com |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Carbohydrate Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis. chromatographyonline.comthermofisher.com It is particularly advantageous for separating complex mixtures of carbohydrates, including structural isomers. chromatographyonline.com

The principle of HPAEC-PAD involves:

Separation: At high pH (using a sodium hydroxide (B78521) eluent), the hydroxyl groups of carbohydrates become partially deprotonated, acquiring a negative charge. These anionic carbohydrates are then separated on a strong anion-exchange column (e.g., Dionex CarboPac series). thermofisher.comthermofisher.com The technique is capable of separating disaccharides based on subtle differences in structure, such as linkage position, making it ideal for resolving palatinose from its isomers like sucrose (B13894) and trehalose (B1683222). chromatographyonline.commdpi.com

Detection: Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of the separated carbohydrates. thermofisher.com The method involves applying a series of potential pulses to a gold working electrode, which oxidizes the analytes. The resulting electrical current is measured and is proportional to the carbohydrate concentration. This detection method avoids the need for derivatization and can achieve detection limits at the picomole level. thermofisher.comthermofisher.com

HPAEC-PAD is a reference method for the detailed carbohydrate profiling of food products and biological samples, and it is well-suited for the accurate quantification of D-Fructose, 6-O-alpha-D-glucopyranosyl-. chromatographyonline.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. Carbohydrates like D-Fructose, 6-O-alpha-D-glucopyranosyl- (isomaltulose) are non-volatile due to their high polarity and numerous hydroxyl groups, which form strong hydrogen bonds. masonaco.org Direct analysis by GC is therefore not feasible as it leads to decomposition (caramelization) at the high temperatures required for volatilization. masonaco.org To overcome this, chemical derivatization is a mandatory step to convert the polar hydroxyl groups into less polar, more volatile functional groups, making the molecule suitable for GC analysis. nih.govrestek.com

Common derivatization methods for sugars include trimethylsilylation (TMS), acetylation (often as alditol acetates), and trifluoroacetylation. masonaco.orgrestek.com Trimethylsilylation, for instance, replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. masonaco.org However, a significant challenge in the GC analysis of underivatized or simply silylated reducing sugars is the formation of multiple chromatographic peaks for a single compound. masonaco.orgchromforum.org This phenomenon arises because sugars in solution exist as an equilibrium mixture of different isomers (anomers), such as the α and β anomers, which are separated during chromatography. chromforum.org

To simplify the chromatogram to a single peak or a more manageable number of peaks, a two-step derivatization is often employed. One approach involves an initial oximation step, which reacts with the carbonyl group, followed by silylation. This reduces the number of isomers to two (syn and anti), resulting in two distinct peaks. restek.com Another effective method is the reduction of the sugar to its corresponding sugar alcohol (alditol) using a reducing agent like sodium borohydride, followed by acetylation to form alditol acetates. restek.comchromforum.org This process eliminates the anomeric center, resulting in a single peak per sugar alcohol. restek.com

In a study focused on the biotransformation of sucrose to palatinose (isomaltulose), researchers used GC analysis following reduction with sodium borodeuteride (NaBD4) and methylation to quantify the conversion. researchgate.net The mass spectrometer in a GC-MS system provides crucial structural information by analyzing the fragmentation patterns of the derivatized molecule upon ionization. nih.gov For instance, under electron impact (EI) ionization, derivatized glucose and fructose molecules produce unique fragments that allow for their specific detection and quantification. nih.govnih.gov

| Derivatization Method | Principle | Outcome for GC-MS Analysis | Reference |

| Trimethylsilylation (TMS) | Replaces active hydrogens of -OH groups with non-polar trimethylsilyl groups. | Increases volatility. Can produce multiple peaks due to anomers. | masonaco.org |

| Oximation followed by Silylation | Oximation targets the carbonyl group, followed by silylation of hydroxyl groups. | Reduces the number of isomers to two (syn and anti), simplifying the chromatogram. | restek.com |

| Alditol Acetylation | Reduction of the carbonyl group to a hydroxyl group, followed by acetylation of all hydroxyls. | Eliminates the anomeric center, resulting in a single derivative peak per sugar. | restek.comchromforum.org |

| Reduction and Methylation | Reduction of the carbonyl group followed by methylation of hydroxyl groups. | Used for quantitative analysis and identification of palatinose. | researchgate.net |

Ion-Exchange Chromatography for Selective Separation

Ion-exchange chromatography (IEC) is a highly effective method for the separation of carbohydrates, including isomers like D-Fructose, 6-O-alpha-D-glucopyranosyl- and sucrose. news-medical.netresearchgate.net While sugars are neutral molecules, their separation on ion-exchange columns is typically achieved through mechanisms other than classical ion exchange, primarily ligand exchange and size exclusion chromatography. researchgate.netshodex.dedupont.com

In ligand exchange chromatography, the stationary phase consists of a polymer resin (commonly sulfonated polystyrene-divinylbenzene) loaded with metal counter-ions, such as calcium (Ca2+), sodium (Na+), or potassium (K+). researchgate.netshodex.dedupont.com The separation principle relies on the differential interaction between the hydroxyl groups of the sugars and the coordinated metal ions on the resin. researchgate.net Sugars form transient complexes with the metal ions, and the strength of these complexes depends on the stereochemistry of the hydroxyl groups, particularly the number and orientation of axial and equatorial groups. researchgate.netshodex.de This differential affinity causes sugars to move through the column at different rates, allowing for their selective separation. dupont.com For instance, resins in the calcium form (Ca2+) are widely used for the industrial separation of fructose from glucose. dupont.comresearchgate.net

Simulated moving bed (SMB) chromatography, an advanced IEC technique, is employed for large-scale, continuous separation and purification of sugars. It has been successfully used to separate D-psicose from D-fructose using a Ca2+ form ion-exchange resin, achieving high purity and yield. researchgate.net

High-performance anion-exchange chromatography (HPAEC), often coupled with pulsed amperometric detection (PAD), is another powerful variant. In highly alkaline mobile phases (e.g., sodium hydroxide solutions), the hydroxyl groups of carbohydrates can deprotonate to form anions. nih.gov These anionic forms can then be separated on an anion-exchange column. nih.gov HPAEC-PAD is a sensitive method for the simultaneous determination of various monosaccharides and disaccharides in complex mixtures. researchgate.net

| Chromatography Technique | Stationary Phase Example | Principle of Separation | Application | Reference |

| Ligand Exchange Chromatography | Sulfonated polystyrene-divinylbenzene resin with Ca2+ counter-ions. | Differential complex formation between sugar hydroxyl groups and metal ions. | Separation of fructose and glucose; purification of isomaltulose. | researchgate.netdupont.com |

| Size Exclusion Chromatography | Neutral salt forms of sulfonic acid type ion-exchange resins. | Fractionation based on molecular size; larger molecules elute faster. | Separation of oligosaccharides from monosaccharides. | researchgate.net |

| High-Performance Anion-Exchange Chromatography (HPAEC) | Anion-exchange columns (e.g., CarboPac series). | Separation of anionic forms of sugars in alkaline mobile phases. | Analysis of mono- and disaccharides in raw sugars and other mixtures. | researchgate.netnih.gov |

| Simulated Moving Bed (SMB) Chromatography | Dowex 50WX4-Ca2+ ion-exchange resin. | Continuous ligand exchange chromatography. | Industrial-scale separation of sugar isomers (e.g., D-psicose from D-fructose). | researchgate.net |

Elucidation of Glycosidic Linkages, Anomeric Configurations, and Stereochemistry

The precise structure of D-Fructose, 6-O-alpha-D-glucopyranosyl- is defined by three key features: the glycosidic linkage, the anomeric configuration, and the stereochemistry of its constituent monosaccharides. This compound, also known as isomaltulose or palatinose, is a structural isomer of sucrose. researchgate.netnih.gov

Glycosidic Linkage: The defining difference between isomaltulose and sucrose lies in the connection between the glucose and fructose units. Isomaltulose features an α-1,6-glycosidic bond. beneo.combeneo.com This means the anomeric carbon (C1) of the α-D-glucose unit is linked to the oxygen atom on carbon 6 (C6) of the D-fructose unit. researchgate.netbeneo.com In contrast, sucrose possesses an α-1,β-2-glycosidic linkage, where the anomeric carbons of both glucose and fructose are involved in the bond. libretexts.org The type of glycosidic linkage is fundamental to the chemical and physical properties of the disaccharide. The α-1,6 linkage in isomaltulose is more stable than the α-1,2 linkage in sucrose. beneo.com

Anomeric Configuration: Anomers are stereoisomers of cyclic sugars that differ in configuration only at the hemiacetal or hemiketal carbon, known as the anomeric carbon. fiveable.menumberanalytics.com The configuration is designated as alpha (α) or beta (β). In D-Fructose, 6-O-alpha-D-glucopyranosyl-, the "alpha" designation indicates that the glycosidic bond at the anomeric carbon (C1) of the glucose unit has the α-configuration. beneo.comnih.gov Determining this configuration is crucial and can be accomplished using techniques like Nuclear Magnetic Resonance (PMR) spectroscopy, where the coupling constants of the anomeric protons provide definitive information. researchgate.net

| Feature | D-Fructose, 6-O-alpha-D-glucopyranosyl- (Isomaltulose) | Sucrose |

| Monosaccharide Units | D-glucose, D-fructose | D-glucose, D-fructose |

| Glycosidic Linkage | α-1,6-glycosidic bond (C1 of glucose to C6 of fructose) beneo.combeneo.com | α-1,β-2-glycosidic bond (C1 of glucose to C2 of fructose) libretexts.org |

| Anomeric Configuration | The glucose unit is in the α-configuration. beneo.com | The glucose unit is α; the fructose unit is β. libretexts.org |

| Ring Forms | Glucopyranose and Fructofuranose nih.gov | Glucopyranose and Fructofuranose |

| Reducing Sugar? | Yes (the anomeric carbon of the fructose unit is free) researchgate.net | No (both anomeric carbons are involved in the glycosidic bond) libretexts.org |

Biological Functions and Ecological Significance of D Fructose, 6 O Alpha D Glucopyranosyl in Non Human Organisms

Roles as a Naturally Occurring Metabolite in Plant and Animal Systems

Isomaltulose is found naturally in various plant-derived substances, albeit typically in small quantities. wikipedia.org It has been identified in honey, where it exists alongside other sugars like glucose and fructose (B13574), and in sugarcane juice. alfachemic.comisomaltulose.orgnih.gov More recent analyses have also detected its presence in specific varieties of rice, such as the Thai indigenous Kaab Dum rice. nih.govplos.org

In plant systems, isomaltulose is not an inert compound. Studies using sugarcane cells have demonstrated that it can be actively catabolized. nih.gov Two key enzymes involved in sucrose (B13894) metabolism, cytosolic sucrose synthase (SuSy) and vacuolar soluble acid invertase (SAI), are capable of cleaving isomaltulose. nih.gov The rate of this breakdown is substantial, although generally lower than the rate for sucrose. nih.gov The affinity (Kₘ) of these enzymes for isomaltulose is lower than for sucrose, but their ability to metabolize it means it cannot be considered a non-metabolizable sugar in plants. nih.gov

In animal systems, research has highlighted its role as a modulator of gut microbial ecosystems. Studies in rats have shown that dietary isomaltulose can alter the composition of the gut microbiota. nih.gov Its consumption has been linked to an increase in the abundance of beneficial microbes, such as Faecalibacterium, and a decrease in certain opportunistic pathogens. nih.gov This shift in microbial populations influences the production of key metabolites; for instance, isomaltulose administration has been shown to increase the concentrations of the short-chain fatty acids (SCFAs) propionate (B1217596) and butyrate (B1204436) in rats. nih.gov Furthermore, it affects the metabolism of bile acids, leading to changes in the concentrations of compounds like cholic acid and deoxycholic acid. nih.gov

| Source | Organism/Product | Reference |

|---|---|---|

| Nectar/Honey | Honey Bee (Apis mellifera) products | alfachemic.comisomaltulose.orgnih.gov |

| Plant Sap | Sugarcane (Saccharum spp.) | alfachemic.comwikipedia.org |

| Grain | Kaab Dum Rice (Oryza sativa L.) | nih.govplos.org |

Microbial Ecological Interactions and Metabolic Contributions

The unique α-1,6-glycosidic bond of isomaltulose makes it a selective substrate for various microorganisms, influencing microbial ecology and serving as a carbon source for specific metabolic pathways.

Several bacterial species possess the enzymatic machinery to utilize isomaltulose. For example, oral Actinomyces naeslundii strains can ferment isomaltulose by first hydrolyzing it into glucose and fructose using an intracellular palatinase enzyme. abstractarchives.com This allows the subsequent degradation of these monosaccharides into acids. abstractarchives.com Unlike some other bacteria, A. naeslundii does not appear to use a phosphoenolpyruvate-dependent phosphotransferase system for its uptake. abstractarchives.com

The ability to metabolize isomaltulose is a key feature of various microbial processes, some of which are leveraged for industrial production. Bacteria such as Serratia plymuthica and Klebsiella sp. are used in the biotransformation of sucrose into isomaltulose. frontiersin.orgnih.gov These organisms produce an enzyme known as sucrose isomerase (SI) or isomaltulose synthase, which catalyzes the rearrangement of the glycosidic bond in sucrose. frontiersin.org The process demonstrates that these microbes not only interact with isomaltulose but are central to its synthesis from a more common sugar. When provided as a primary nutrient, isomaltulose can serve as a growth substrate, supporting the proliferation of microbial cells that are equipped to metabolize it. montana.edu

| Microorganism | Enzyme System | Metabolic Action | Reference |

|---|---|---|---|

| Actinomyces naeslundii | Palatinase (hydrolase) | Hydrolyzes isomaltulose into glucose and fructose for acid production. | abstractarchives.com |

| Erwinia rhapontici | Sucrose Isomerase (Isomaltulose Synthase) | Isomerizes sucrose to produce isomaltulose. | nih.govnih.gov |

| Klebsiella sp. | Sucrose Isomerase (Isomaltulose Synthase) | Isomerizes sucrose to produce isomaltulose. | frontiersin.orgnih.gov |

| Serratia plymuthica | Sucrose Isomerase | Used in immobilized cell systems to convert sucrose to isomaltulose. | nih.gov |

The phytopathogenic bacterium Erwinia rhapontici provides a compelling case study of the ecological significance of isomaltulose metabolism. This bacterium is a known producer of isomaltulose, converting sucrose from the host plant environment into isomaltulose and trehalulose (B37205) via a highly efficient sucrose isomerase (isomaltulose synthase). nih.govnih.govnih.gov

This metabolic capability is believed to be a key aspect of its ecological survival strategy. By converting the widely available plant sugar sucrose into isomaltulose, E. rhapontici creates a carbohydrate resource that is less readily metabolized by many competing microorganisms in the phyllosphere. This enzymatic action could provide the bacterium with a competitive advantage, securing a dedicated carbon source and potentially hindering the growth of other microbes. While not a direct virulence factor in the sense of a toxin, this metabolic manipulation of the local environment likely contributes to the bacterium's successful colonization and persistence on the plant host, which is a prerequisite for its pathogenicity. The metabolism of sucrose isomers is thus an integral part of its interaction with its plant host. nih.gov

Biophysical Roles in Stress Response: Osmoprotection and Enzyme Stabilization (e.g., in cyanobacteria)

In harsh environmental conditions, many organisms accumulate small organic molecules known as compatible solutes or osmolytes to protect cellular structures. These compounds help maintain cell turgor and stabilize proteins and membranes during stress events like high salinity or desiccation.

In cyanobacteria, the accumulation of disaccharides like sucrose and glucosylglycerol is a well-documented response to salt stress. mdpi.commdpi.comfrontiersin.org These sugars act as osmoprotectants, balancing the osmotic potential of the cytoplasm with the saline environment. frontiersin.org They achieve this by replacing water molecules around macromolecules, a mechanism described by the "water replacement hypothesis," which helps to preserve the native conformation and function of proteins and membranes under low-water conditions. mdpi.com

While direct studies on isomaltulose as a primary osmolyte in wild-type cyanobacteria are limited, its biophysical properties suggest it would be an effective stress protectant. Isomaltulose is chemically more stable than sucrose, particularly under acidic conditions and at higher temperatures. beneo.comresearchgate.net This inherent stability is a valuable trait for a protective solute. Disaccharides such as sucrose and trehalose (B1683222) are known to be effective cryoprotectants and stabilizers for enzymes during stressful processes like freeze-drying. mdpi.com Given its structural similarity to sucrose and its superior stability, isomaltulose is hypothesized to serve a similar or even enhanced biophysical role. Engineered cyanobacteria have successfully been made to produce and secrete isomaltulose from CO₂, demonstrating the compatibility of this sugar with cyanobacterial metabolism and its potential for use in biotechnological applications under controlled conditions. nih.gov

Chemical Modifications and Derivatization Strategies for D Fructose, 6 O Alpha D Glucopyranosyl

Regioselective Glycosylation Reactions for Novel Glycoconjugate Synthesis

Regioselective glycosylation is a crucial technique for the synthesis of complex carbohydrates and glycoconjugates, enabling the formation of specific glycosidic linkages. In the context of isomaltulose, this approach is primarily employed to generate novel oligosaccharides and other glycoconjugates with potentially enhanced or new biological activities.

Detailed Research Findings:

Enzymatic transglycosylation has proven to be an effective method for the regioselective glycosylation of isomaltulose. Dextransucrases, a class of glucansucrases from lactic acid bacteria, catalyze the transfer of glucosyl moieties from a donor substrate, typically sucrose (B13894), to an acceptor molecule. nih.govnih.gov When isomaltulose is used as the acceptor, the dextransucrase from Leuconostoc mesenteroides B-512F has been shown to specifically transfer glucose units to the C-6 hydroxyl group of the non-reducing glucose residue of isomaltulose. nih.gov This regioselectivity leads to the formation of a homologous series of isomaltulose-derived oligosaccharides with degrees of polymerization (DP) ranging from 3 to 9. nih.gov

The reaction yields can be significant, with studies reporting total oligosaccharide production of 41–42% by weight relative to the initial amount of isomaltulose under optimized conditions. nih.govacs.org The resulting products are essentially isomalto-oligosaccharides (IMOs) with an isomaltulose core, as they are linked exclusively by α-(1→6) glycosidic bonds. nih.govresearchgate.net These novel glycoconjugates are of interest for their potential as functional food ingredients with appealing bioactive properties. nih.gov The progression of the reaction shows that the initially formed smaller oligosaccharides can, in turn, act as acceptors for further glycosylation, leading to the synthesis of higher molecular weight polymers. nih.gov

Table 1: Enzymatic Synthesis of Isomaltulose-Derived Oligosaccharides

| Enzyme | Donor Substrate | Acceptor Substrate | Key Products | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Dextransucrase (from Leuconostoc mesenteroides B-512F) | Sucrose | D-Fructose, 6-O-alpha-D-glucopyranosyl- | Isomaltulose-derived oligosaccharides (DP3-DP9) | pH 5.2, 30°C, 24-48 hours | 41-42% | nih.govacs.org |

Strategies for Esterification and Acylation (e.g., with amino acids or fatty acids)

Esterification and acylation are chemical modification techniques used to introduce new functional groups to the isomaltulose molecule, thereby altering its physicochemical properties such as hydrophobicity, surface activity, and biological interactions. These modifications can lead to the development of novel surfactants, emulsifiers, and other functional ingredients for the food and pharmaceutical industries.

Detailed Research Findings:

The enzymatic acylation of sugars with fatty acids, catalyzed by lipases, is a well-established strategy that can be applied to isomaltulose. mdpi.comcore.ac.uknih.gov Lipases, such as those from Candida antarctica B (Novozym 435) and Thermomyces lanuginosus (Lipozyme TLIM), are known to catalyze the regioselective esterification of sugars in non-aqueous media. core.ac.ukmdpi.com These enzymes typically show a preference for the primary hydroxyl groups, which in the case of isomaltulose would likely be the C-1' and C-6' hydroxyls of the fructose (B13574) moiety and the C-6 of the glucose moiety. The reaction involves the use of an acyl donor, which can be a free fatty acid or a fatty acid ester (e.g., vinyl esters). nih.govmdpi.com The choice of solvent system is critical to solubilize both the polar sugar and the non-polar fatty acid, with mixtures of ionic liquids and organic solvents like 2-methyl-2-butanol (B152257) showing promise for enhancing reaction rates and yields. mdpi.com The chain length of the fatty acid used for esterification can influence the properties of the resulting isomaltulose ester, such as its emulsifying and antimicrobial activities. researchgate.net

Conjugation of isomaltulose with amino acids represents another avenue for creating novel derivatives. While direct enzymatic esterification of isomaltulose with amino acids is less documented, non-enzymatic reactions can occur. For instance, the Maillard reaction, a non-enzymatic browning reaction between the reducing end of isomaltulose and the amino group of amino acids like glycine (B1666218) and lysine, has been observed, particularly at elevated temperatures and pH. myfoodresearch.com This reaction leads to the formation of a complex mixture of products and demonstrates the potential for covalent linkage between isomaltulose and amino acids. More controlled synthesis of isomaltulose-amino acid conjugates could be achieved through standard peptide coupling methods, where the carboxyl group of a protected amino acid is activated and reacted with a specific hydroxyl group on isomaltulose. beilstein-journals.org

Table 2: Potential Strategies for Isomaltulose Esterification and Acylation

| Modification Type | Catalyst/Method | Acyl Donor/Reactant | Potential Products | Key Considerations | Reference |

|---|---|---|---|---|---|

| Esterification | Lipase (e.g., from Candida antarctica B) | Fatty acids (e.g., palmitic acid, lauric acid) or their vinyl esters | Isomaltulose fatty acid esters | Regioselectivity for primary hydroxyls, solvent system optimization. | core.ac.uknih.govmdpi.com |

| Acylation (Conjugation) | Maillard Reaction (non-enzymatic) or Chemical Synthesis (e.g., peptide coupling) | Amino acids (e.g., glycine, lysine) | Isomaltulose-amino acid conjugates | Control of reaction conditions to avoid complex product mixtures. | myfoodresearch.combeilstein-journals.org |

Synthesis of Analogues and Derivatives with Altered Structural and Biochemical Properties

The synthesis of analogues and derivatives of isomaltulose involves modifying its core structure to alter its biological and chemical properties. This can include reduction or oxidation of functional groups, or the replacement of hydroxyl groups with other functionalities like hydrogen (deoxy analogues) or amino groups (amino analogues).

Detailed Research Findings:

A significant derivative of isomaltulose is isomaltitol, which is produced by the hydrogenation of isomaltulose. conicet.gov.ar This process reduces the ketone group of the fructose moiety to a mixture of two sugar alcohols, resulting in an equimolar mixture of 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 6-O-α-D-glucopyranosyl-D-mannitol (GPM). conicet.gov.arresearchgate.net Isomaltitol is a non-cariogenic, low-calorie sweetener that is not significantly hydrolyzed by digestive enzymes. conicet.gov.ar Research has shown that both isomaltulose and its hydrogenated derivatives can competitively inhibit intestinal α-glucosidases, potentially reducing the rate of hydrolysis of other dietary carbohydrates like sucrose and starch. conicet.gov.ar

The synthesis of deoxy analogues of sugars is a strategy to create metabolic inhibitors or probes for studying carbohydrate-processing enzymes. While the direct synthesis of deoxy-isomaltulose is not extensively reported, general methods for the synthesis of deoxy-sugars could be applied. bris.ac.uknih.govresearchgate.net These methods often involve the protection of specific hydroxyl groups, followed by the deoxygenation of the target hydroxyl group, for instance, via a Barton-McCombie deoxygenation. A deoxy analogue of isomaltulose would be expected to have altered binding to and processing by enzymes such as isomaltase.

Furthermore, oxidation of the aldehyde/ketone group or primary alcohols of isomaltulose can lead to the formation of aldaric acids or uronic acids, respectively. libretexts.org These derivatives would possess different charge and chelating properties compared to the parent molecule. The synthesis of amino-deoxy sugars is another area of interest, with potential applications in the development of novel glycosidase inhibitors or as building blocks for more complex glycoconjugates. researchgate.net

Table 3: Synthesized and Potential Analogues of Isomaltulose

| Analogue/Derivative | Synthetic Strategy | Altered Structural Feature | Altered Biochemical Property | Reference |

|---|---|---|---|---|

| Isomaltitol (6-O-α-D-glucopyranosyl-D-sorbitol and 6-O-α-D-glucopyranosyl-D-mannitol) | Hydrogenation of isomaltulose | Reduction of the fructose ketone group to alcohol groups | Non-digestible, low-calorie, inhibits α-glucosidases | conicet.gov.arresearchgate.net |